1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 2. Molecular docking studies indicate interactions with tyrosine kinase active sites, suggesting a mechanism involving kinase inhibition . The compound adheres to Lipinski's Rule of Five, highlighting favorable drug-like properties for oral administration .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOJAFOIQGYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxyphenyl group may be oxidized to form a quinone derivative.
Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system in which it is being studied.
Comparison with Similar Compounds
4-Methoxyphenyl vs. 4-Methylphenyl
However, these derivatives still exhibit anticancer activity, suggesting that hydrophobic interactions (via methyl groups) may compensate for the loss of methoxy-mediated hydrogen bonding .
Halogen-Substituted Aryl Groups
- 4-Fluorophenyl : Derivatives like 1-(4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide show comparable anticancer activity but may exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- 4-Bromophenyl : 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole demonstrates antibacterial activity and strong binding to human serum albumin (HSA), suggesting enhanced pharmacokinetic properties via protein-mediated transport .
Di- and Tri-Substituted Aryl Groups
Compounds with 3,4-dimethoxyphenyl or 2,6-dimethoxyphenyl substituents (e.g., in chalcone derivatives) exhibit antioxidant and anti-inflammatory activities, indicating that additional methoxy groups can diversify biological targets beyond oncology .
Modifications in the Amide Substituent
N-Phenyl vs. N-(Substituted Phenyl)
Amino-Functionalized Amides
5-Amino-1-(4-fluorophenyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrates selective inhibition of B-Raf kinase, emphasizing the importance of amino groups in targeting kinase signaling pathways .
Core Heterocycle Modifications
Replacing the triazole core with pyrazole (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) introduces conformational rigidity, which may improve binding to dihydrofolate reductase (DHFR) but reduce solubility .
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Triazole Derivatives
Table 2: Impact of Substituents on Drug-Like Properties
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process. The structure has been confirmed through various spectroscopic methods including NMR and X-ray diffraction. For instance, the compound exhibits characteristic peaks in its NMR spectrum that correspond to the methoxy and methyl groups, as well as aromatic protons .
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate a promising potential for development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have reported cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been corroborated by flow cytometry and caspase activity assays .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Pharmacokinetics and Drug-Likeness
A comprehensive analysis using in silico methods has evaluated the pharmacokinetic properties of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) were assessed. The results suggest favorable drug-likeness characteristics with good solubility and permeability profiles .
| Property | Value |
|---|---|
| Lipophilicity | Log P = 3.5 |
| Water Solubility | Soluble in DMSO |
| Bioavailability | Estimated > 70% |
| Metabolic Stability | Moderate |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that it can effectively bind to enzymes involved in cancer metabolism and inflammatory pathways, highlighting its potential as a lead compound for further development .
Case Studies
Several case studies illustrate the biological effects of this compound:
- Study on Antimicrobial Activity : In a study involving multiple bacterial strains, this compound showed MIC values ranging from 10 to 50 µg/mL against resistant strains.
- Cytotoxicity Assay : A case study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to controls.
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced edema significantly compared to untreated groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield . Key steps include:
- Preparation of azide and alkyne precursors.
- Cycloaddition under inert conditions (e.g., N₂ atmosphere) using CuI as a catalyst in DMF at 60–80°C.
- Purification via column chromatography (hexane/ethyl acetate gradient).
- Yield optimization (70–85%) depends on stoichiometric ratios, catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Competing side reactions (e.g., oxidative homocoupling) are minimized by excluding oxygen .
Q. How is structural characterization performed for this triazole-carboxamide derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) in ¹H NMR .
- X-ray Diffraction : Single-crystal analysis reveals planarity of the triazole ring and dihedral angles between aromatic groups, critical for understanding π-π stacking interactions .
- LC-MS : Validates molecular weight (e.g., m/z 373.0 for bromophenyl derivatives) and purity (>95%) .
Advanced Research Questions
Q. What biological activities have been observed for this compound, and how are cytotoxicity assays designed?
- Methodological Answer :
- Anticancer Activity : Evaluated against breast cancer cell lines (MCF-7, MDA-MB-231) via MTT assays. IC₅₀ values range from 12–45 µM, with derivatives like 4H and 4E showing potency comparable to doxorubicin .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) reveal zone-of-inhibition diameters >15 mm at 100 µg/mL .
- Dose-Response Curves : Generated using serial dilutions (0.1–100 µM) and analyzed with GraphPad Prism® for EC₅₀ calculations .
Q. What is the hypothesized mechanism of action based on molecular docking studies?
- Methodological Answer :
- Target Identification : Docking into the tyrosine kinase active site (PDB: 2HQ5) using AutoDock Vina® shows hydrogen bonding between the triazole’s N2 atom and Lys721. The methoxyphenyl group participates in hydrophobic interactions with Val702 .
- Binding Affinity : Calculated ΔG values (-9.2 to -10.8 kcal/mol) correlate with experimental IC₅₀ data, suggesting kinase inhibition as a primary mechanism .
Q. How do substituent variations (e.g., halogenation, aryl groups) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Bromo derivatives (e.g., 4K) enhance cytotoxicity (IC₅₀ = 18 µM vs. MCF-7) due to increased electrophilicity and membrane permeability .
- Methoxy Positioning : Para-substitution on the phenyl ring improves solubility and bioavailability (LogP ~2.5) compared to ortho/meta analogs .
Q. What computational tools validate drug-likeness and ADMET properties?
- Methodological Answer :
- Lipinski’s Rule : All derivatives comply (MW <500, H-bond donors ≤5, acceptors ≤10), supporting oral bioavailability .
- ADMET Prediction : SwissADME® simulations show moderate hepatic metabolism (CYP3A4 substrate) and low Ames toxicity risk. Blood-brain barrier penetration is limited (Pe <2.0), reducing CNS side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
